
Nifurmazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nifurmazole is a 5-nitrofuran derivative known for its antibacterial properties. It has been used to control Salmonella choleraesuis in swine and is active against various protozoa, including Trypanosoma equiperdum, Schizotrypanum cruzi, and Trypanosoma gambiense .
Méthodes De Préparation
The synthesis of Nifurmazole involves the formation of the nitrofuran ring, which is a key structural component. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary to manufacturing companies and may involve the use of catalysts and specific solvents to optimize the reaction .
Analyse Des Réactions Chimiques
Nifurmazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The nitrofuran ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Nifurmazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of nitrofuran derivatives.
Biology: Investigated for its effects on various protozoa and bacteria, providing insights into its potential as an antimicrobial agent.
Medicine: Explored for its potential use in treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of new antimicrobial agents and in veterinary medicine to control infections in livestock
Mécanisme D'action
The mechanism of action of Nifurmazole involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately the death of the microorganism. The molecular targets include enzymes involved in the red-ox process, and the pathways affected are those related to DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Nifurmazole is unique among nitrofuran derivatives due to its specific activity against certain protozoa and bacteria. Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nifurtimox: Used in the treatment of Chagas disease. Compared to these compounds, this compound has a broader spectrum of activity against protozoa and is particularly effective in veterinary applications
Propriétés
Numéro CAS |
18857-59-5 |
|---|---|
Formule moléculaire |
C11H10N4O6 |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O6/c16-7-13-9(17)6-14(11(13)18)12-5-1-2-8-3-4-10(21-8)15(19)20/h1-5,16H,6-7H2/b2-1+,12-5+ |
Clé InChI |
IKQHXERIXMQWQK-LYTCUFGASA-N |
SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
SMILES isomérique |
C1C(=O)N(C(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])CO |
SMILES canonique |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Synonymes |
nifurmazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)
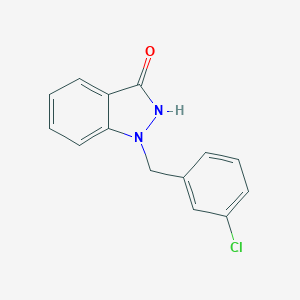
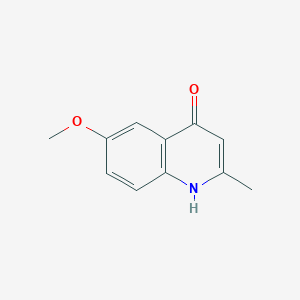
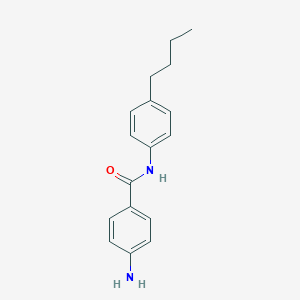
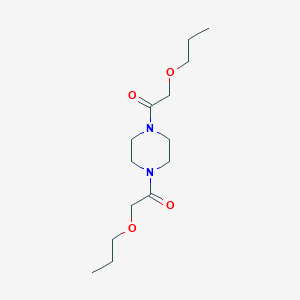
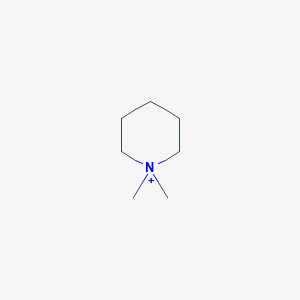
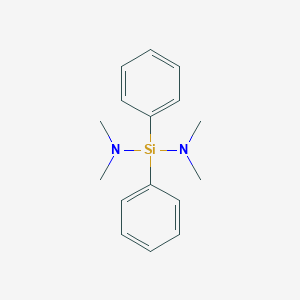

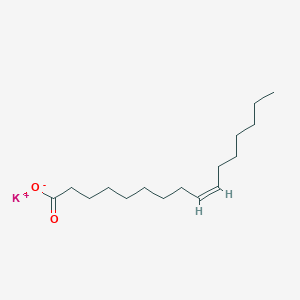
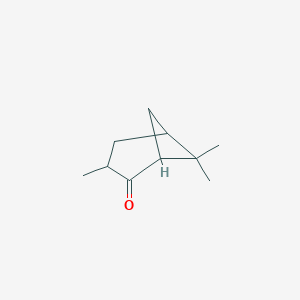
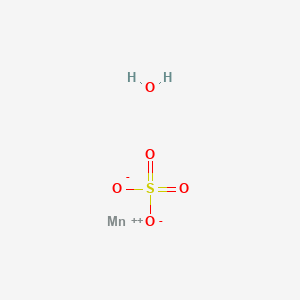
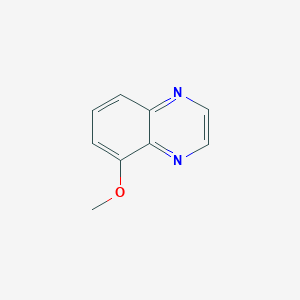
![28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B94558.png)
